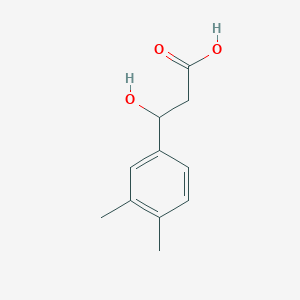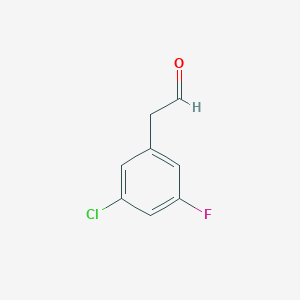
2-(3-Chloro-5-fluorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted with a 3-chloro-5-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)acetaldehyde typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where the benzyl chloride reacts with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 2-(3-Chloro-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Chloro-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluorophenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)acetaldehyde
- 2-(3-Chloro-4-fluorophenyl)acetaldehyde
- 2-(3-Chloro-6-fluorophenyl)acetaldehyde
Uniqueness
2-(3-Chloro-5-fluorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may result in distinct properties and applications in various fields of research.
Propriétés
Formule moléculaire |
C8H6ClFO |
|---|---|
Poids moléculaire |
172.58 g/mol |
Nom IUPAC |
2-(3-chloro-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
Clé InChI |
MEKGLBUTTLXOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


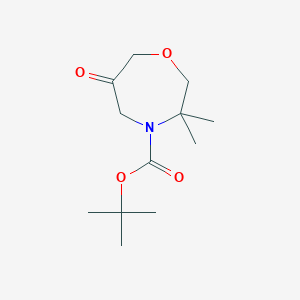
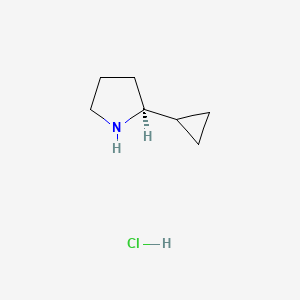


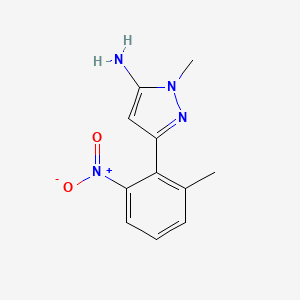
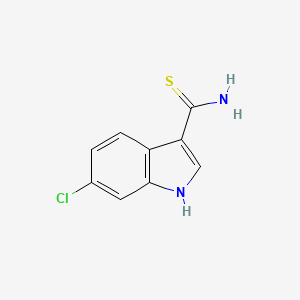
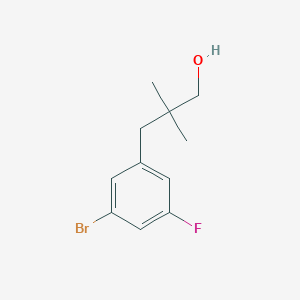





![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
